2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride
Overview
Description
2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride is an organic compound characterized by a benzene ring substituted with three tert-butyl groups and a sulfonyl chloride group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2,4,6-Tri-tert-butylbenzene. This can be achieved by reacting 2,4,6-Tri-tert-butylbenzene with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{2,4,6-Tri-tert-butylbenzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar sulfonation reactions but may utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group. The bulky tert-butyl groups can influence the regioselectivity of these reactions.
Common Reagents and Conditions:
Substitution Reactions: The compound can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters, respectively. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid by-product.
Oxidation and Reduction: While the sulfonyl chloride group is relatively stable, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of sulfonic acids or sulfinic acids.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride involves the electrophilic attack on nucleophilic sites. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The bulky tert-butyl groups can influence the accessibility of the sulfonyl chloride group, affecting the reaction kinetics and selectivity.
Comparison with Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the sulfonyl chloride group. It is used as an antioxidant and stabilizer in various applications.
tert-Butylbenzene: A simpler compound with only one tert-butyl group, used as a solvent and intermediate in organic synthesis.
2,4,6-Trinitrotoluene (TNT): Although structurally different, it shares the tri-substituted benzene ring. TNT is known for its explosive properties.
Uniqueness: 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride is unique due to the combination of steric hindrance from the tert-butyl groups and the reactivity of the sulfonyl chloride group. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2,4,6-tritert-butylbenzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClO2S/c1-16(2,3)12-10-13(17(4,5)6)15(22(19,20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPLWPVRNMDUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)S(=O)(=O)Cl)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565400 | |
Record name | 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159539-19-2 | |
Record name | 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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